An In-depth Technical Guide to 3-(Naphthalen-1-yl)propanal (CAS 53531-16-1)
An In-depth Technical Guide to 3-(Naphthalen-1-yl)propanal (CAS 53531-16-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Naphthalen-1-yl)propanal (CAS: 53531-16-1), a key aromatic aldehyde intermediate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes known information with expert analysis based on analogous structures. It covers physicochemical properties, proposed synthetic routes, predicted spectral characteristics, and expected reactivity. Furthermore, this guide details representative experimental protocols for synthesis, purification, and characterization, alongside a discussion of the potential applications of naphthaldehyde derivatives in the field of drug discovery. This document is intended to serve as a foundational resource for researchers and professionals working with this and related chemical entities.
Introduction and Molecular Overview
3-(Naphthalen-1-yl)propanal is an aromatic aldehyde characterized by a naphthalene ring linked to a propanal moiety at the 1-position. The presence of the bulky, lipophilic naphthalene group combined with the reactive aldehyde functionality makes this molecule a versatile building block in organic synthesis. Aromatic aldehydes are crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] The naphthalene scaffold, in particular, is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
Physicochemical and Safety Data
While comprehensive experimental data for 3-(Naphthalen-1-yl)propanal is not extensively published, the following table summarizes its known properties and data for closely related compounds.
| Property | Value | Source(s) |
| CAS Number | 53531-16-1 | Sigma-Aldrich |
| Molecular Formula | C₁₃H₁₂O | Sigma-Aldrich |
| Molecular Weight | 184.23 g/mol | BLD Pharm |
| Physical Form | White to Yellow Solid | Sigma-Aldrich |
| Purity | ≥95% (typical) | Sigma-Aldrich |
| IUPAC Name | 3-(1-naphthyl)propanal | Sigma-Aldrich |
| InChI Key | JBYOVYVITUEWAD-UHFFFAOYSA-N | Sigma-Aldrich |
Safety Profile:
-
Signal Word: Warning
-
Hazard Statement (H302): Harmful if swallowed.
-
Precautionary Statements (P280; P305+P351+P338): Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
This safety information is based on supplier data and may not be exhaustive. A comprehensive risk assessment should be conducted before handling this compound.
Synthesis and Purification
A plausible and common synthetic route to 3-(Naphthalen-1-yl)propanal is the oxidation of its corresponding primary alcohol, 3-(naphthalen-1-yl)propan-1-ol.[5] This precursor alcohol can be synthesized via the reduction of 3-(naphthalen-1-yl)acrylic acid.[5]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 3-(Naphthalen-1-yl)propanal.
Experimental Protocol: Oxidation of 3-(Naphthalen-1-yl)propan-1-ol (Representative)
This protocol is based on the Dess-Martin periodinane (DMP) oxidation, a mild and selective method for converting primary alcohols to aldehydes.[6][7][8]
Materials:
-
3-(Naphthalen-1-yl)propan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or Nitrogen inert atmosphere setup
Procedure:
-
Dissolve 1 equivalent of 3-(naphthalen-1-yl)propan-1-ol in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃ (1:1 mixture) and stir vigorously for 15-20 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-(naphthalen-1-yl)propanal.
Purification Protocol: Bisulfite Extraction
Aldehydes can be effectively purified from non-carbonyl compounds by forming a water-soluble bisulfite adduct.[9][10][11]
Materials:
-
Crude 3-(Naphthalen-1-yl)propanal
-
Methanol or Tetrahydrofuran (THF)
-
Sodium bisulfite (NaHSO₃), saturated aqueous solution
-
Diethyl ether or Ethyl acetate
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 5 M)
-
Separatory funnel
Procedure:
-
Dissolve the crude aldehyde in a minimal amount of methanol or THF.
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 30-60 seconds. A white precipitate of the bisulfite adduct may form.
-
Add diethyl ether and water to the funnel and shake again. Separate the aqueous layer containing the bisulfite adduct.
-
To recover the aldehyde, treat the aqueous layer with a different portion of diethyl ether and then slowly add NaOH solution until the mixture is strongly basic, which will reverse the adduct formation.
-
Extract the liberated aldehyde with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the purified aldehyde.
Predicted Spectral Characteristics
Due to the lack of published spectra for 3-(Naphthalen-1-yl)propanal, the following are predicted characteristics based on the analysis of analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring and the aliphatic protons of the propanal chain.
-
Aldehydic Proton (CHO): A characteristic triplet in the downfield region, typically around δ 9.8 ppm.
-
Naphthalene Protons: A series of multiplets in the aromatic region, approximately δ 7.4-8.2 ppm.
-
Methylene Protons (α to CHO): A triplet of doublets around δ 2.9-3.1 ppm.
-
Methylene Protons (β to CHO): A triplet of doublets around δ 3.3-3.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will be characterized by the carbonyl carbon and the aromatic carbons.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 200-202 ppm.
-
Naphthalene Carbons: Multiple signals in the aromatic region, typically between δ 120-135 ppm.
-
Aliphatic Carbons: Signals for the two methylene carbons are expected in the range of δ 25-45 ppm.
IR (Infrared) Spectroscopy
The IR spectrum will be dominated by the characteristic stretching frequencies of the aldehyde and the aromatic ring.
-
C=O Stretch: A strong, sharp absorption band in the region of 1710-1685 cm⁻¹, characteristic of an aromatic aldehyde where conjugation lowers the frequency.[12]
-
Aldehydic C-H Stretch: Two weak to medium bands are expected around 2830-2810 cm⁻¹ and 2730-2710 cm⁻¹.[13]
-
Aromatic C=C Stretch: Several bands of varying intensity in the 1600-1450 cm⁻¹ region.[2]
-
Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.[2]
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 3-(Naphthalen-1-yl)propanal is governed by its two main functional components: the aldehyde group and the naphthalene ring.
Caption: Key reaction pathways for 3-(Naphthalen-1-yl)propanal.
-
Aldehyde Group: This group is susceptible to a wide range of nucleophilic addition reactions, making it a valuable synthetic handle. Common transformations include the formation of alcohols (via reduction with agents like NaBH₄), carboxylic acids (via oxidation), imines (reaction with primary amines), and new carbon-carbon bonds (e.g., Wittig, Grignard, and aldol reactions).[14][15]
-
Naphthalene Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the deactivating nature of the propanal substituent.
Applications in Drug Discovery
Naphthalene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[16] Naphthaldehydes, in particular, serve as versatile precursors for a variety of biologically active molecules.[17][18]
-
Antimicrobial Agents: The naphthalene nucleus is found in several antimicrobial compounds.[4] Derivatives can be synthesized to explore new antibacterial and antifungal agents.
-
Antiviral Research: Naphthaldehyde derivatives have been used to synthesize compounds with potential antiviral activity, including inhibitors of HIV-1 non-nucleoside reverse transcriptase.[17]
-
Anti-inflammatory Drugs: The naphthalene moiety is present in well-known nonsteroidal anti-inflammatory drugs (NSAIDs). New derivatives can be explored for novel anti-inflammatory properties.
-
Anticancer Therapeutics: The rigid, planar structure of the naphthalene ring is suitable for intercalation with DNA or binding to enzyme active sites, making it a valuable scaffold for the design of new anticancer agents.[2]
Conclusion
3-(Naphthalen-1-yl)propanal, CAS 53531-16-1, is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While direct experimental data is limited, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. The reactivity of its aldehyde and naphthalene components offers a rich landscape for the development of novel molecules, particularly in the pursuit of new therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point and to perform thorough characterization to validate their results.
References
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Durham Technical Community College. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Naphthalen-1-yl)propan-1-ol. PubChem. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). Practical notes - CP7 Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol). Retrieved from [Link]
-
Save My Exams. (2023, March 3). Propan-1-ol Oxidation | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Retrieved from [Link]
-
Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]
-
StudyCorgi. (n.d.). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Naphthaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Aldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. Retrieved from [Link]
-
Online Chemistry notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). IR: aldehydes. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol). Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli.. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0312197). Retrieved from [Link]
-
Asian Journal of Chemistry. (2014, September 1). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
WordPress.com. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]
Sources
- 1. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Naphthalen-1-yl)propan-1-ol | 27653-22-1 | Benchchem [benchchem.com]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Workup [chem.rochester.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
